Nanomolar IDO1 Inhibition Potency in Cellular Assays: A Quantitative Comparison
In a direct head-to-head comparison of IDO1 inhibitory activity, Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate demonstrates significantly higher potency than the clinically evaluated IDO1 inhibitor Epacadostat and other in-class compounds. In a cell-based assay using mouse IDO1 transfected in P815 cells, the target compound achieved an IC50 of 13 nM, representing a 5.5-fold increase in potency compared to Epacadostat's reported IC50 of 71.8 nM under similar conditions [1]. This potency is further corroborated in human cell lines, with IC50 values of 14 nM in IFNγ-stimulated LXF-289 cells and 16 nM in A375 cells, confirming cross-species activity and robustness of the assay [1].
| Evidence Dimension | Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1 in P815 cells) |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 = 71.8 nM |
| Quantified Difference | 5.5-fold increase in potency |
| Conditions | Cell-based assay measuring reduction in L-Kynurenine levels via HPLC after 16 hours [1] |
Why This Matters
This nanomolar potency establishes the compound as a privileged scaffold for IDO1 inhibitor development, offering a significant potency advantage over a clinical-stage comparator and reducing the amount of compound required for effective target engagement in preclinical studies.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994). IC50 Data for Inhibition of mouse IDO1 transfected in P815 cells. View Source
